molecular formula C10H10N2S B2429708 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 852399-78-1

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2429708
CAS No.: 852399-78-1
M. Wt: 190.26
InChI Key: VQJXGYMFSRCMKL-UHFFFAOYSA-N
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Description

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that offers potential for innovative applications in various fields such as drug discovery and materials science. Its structure includes a thioxo group, a tetrahydrocyclopenta ring, and a carbonitrile group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the thioxo group, leading to the formation of new derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has diverse scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery.

    Industry: Used in materials science for creating innovative materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also possess diverse biological activities and have been extensively studied for their therapeutic potential.

    Thioxopyrimidine derivatives: Similar in structure, these compounds undergo similar chemical reactions and have comparable applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJXGYMFSRCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC2=C1CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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